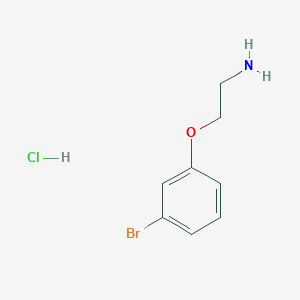

1-(2-Aminoethoxy)-3-bromobenzene hydrochloride

Vue d'ensemble

Description

“1-(2-Aminoethoxy)-3-bromobenzene hydrochloride” is likely a compound that contains an aminoethoxy group attached to a bromobenzene ring. The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .

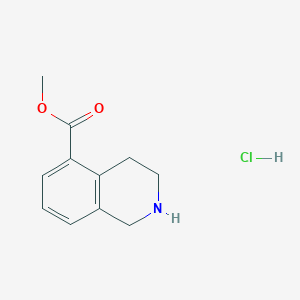

Molecular Structure Analysis

The molecule likely has a benzene ring, which is a planar, cyclic structure with alternating double bonds. Attached to this ring at the 3-position is a bromine atom. At the 1-position, there is likely an ether linkage (an oxygen atom) connecting the ring to a two-carbon chain, at the end of which is an amino group. The presence of the hydrochloride indicates that the amino group is likely protonated .

Chemical Reactions Analysis

The bromine atom on the benzene ring makes this compound potentially reactive in electrophilic aromatic substitution reactions. The amino group could also participate in reactions, especially if it is deprotonated to form a free amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it is likely to be soluble in water. The presence of the benzene ring might give it some solubility in organic solvents as well .

Applications De Recherche Scientifique

Synthesis and Molecular Scaffold

1-(2-Aminoethoxy)-3-bromobenzene hydrochloride serves as an intermediate in the synthesis of complex molecular structures. For instance, it is utilized in the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a versatile molecular scaffold for many molecular receptors. This synthetic procedure highlights its role in creating compounds with specific functionalities without extensive purification steps, emphasizing its utility in organic synthesis and chemical engineering applications (Wallace et al., 2005).

Pharmacokinetic and Pharmacodynamic Evaluation

Another application involves its use in synthesizing derivatives for pharmacokinetic and pharmacodynamic evaluations. The synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene from similar intermediates demonstrates its role in drug development and research, where compounds are tailored for specific biological studies, contributing to our understanding of drug behaviors in biological systems (Wang et al., 1993).

Anticoagulant Synthesis

It also plays a crucial part in synthesizing key intermediates for anticoagulants like rivaroxaban, showing its impact on medical research and pharmaceutical developments. The compound is involved in creating 4-(4-Aminophenyl)-3-morpholinone through reactions starting from bromobenzene, indicating its significance in developing therapeutic agents (Lingyan et al., 2011).

Environmental and Polymer Chemistry

Moreover, its derivatives are explored in environmental chemistry for understanding the mechanisms of dioxin formation from brominated hydrocarbons' thermal degradation, which is pivotal for assessing environmental health risks and developing mitigation strategies (Evans & Dellinger, 2003). Additionally, in polymer chemistry, compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene, related to this compound, undergo self-condensation to form hyperbranched polyethers, illustrating its utility in creating advanced materials with potential applications in various industries (Uhrich et al., 1992).

Mécanisme D'action

Target of action

Istaroxime primarily targets the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 .

Mode of action

Istaroxime reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function .

Biochemical pathways

The inhibition of sodium/potassium ATPase increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . It also increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .

Result of action

The changes in calcium handling increase cell contraction. Istaroxime also enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by Sarco/endoplasmic Reticulum Calcium ATPase, isotype 2a (SERCA2a) .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(2-Aminoethoxy)-3-bromobenzene hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the enzyme sarcoplasmic reticulum Ca²⁺ ATPase (SERCA2a), which is crucial for calcium homeostasis in cells . The interaction between this compound and SERCA2a enhances the enzyme’s activity, leading to improved calcium uptake into the sarcoplasmic reticulum. This interaction is essential for maintaining proper cellular function and signaling.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of calcium channels, leading to altered calcium signaling within cells . This compound also impacts gene expression by modulating the activity of transcription factors involved in calcium-dependent signaling pathways. Additionally, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of SERCA2a, enhancing its activity and promoting calcium uptake into the sarcoplasmic reticulum . This binding interaction is crucial for the compound’s effects on calcium signaling and cellular function. Additionally, this compound can inhibit or activate other enzymes involved in calcium-dependent signaling pathways, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, affecting its efficacy in biochemical experiments. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in calcium signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance calcium signaling and improve cellular function without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in calcium homeostasis and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage result in toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to calcium signaling and homeostasis. The compound interacts with enzymes such as SERCA2a, which plays a crucial role in calcium uptake into the sarcoplasmic reticulum . This interaction affects metabolic flux and metabolite levels, influencing cellular metabolism and function. Additionally, this compound can modulate the activity of other enzymes involved in calcium-dependent metabolic pathways, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by calcium channels and other transporters involved in calcium signaling . Once inside the cell, it can bind to proteins such as SERCA2a, facilitating its distribution to the sarcoplasmic reticulum. This localization is essential for the compound’s effects on calcium signaling and cellular function.

Subcellular Localization

This compound is primarily localized in the sarcoplasmic reticulum within cells. This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments . The localization of this compound to the sarcoplasmic reticulum is crucial for its activity and function, as it allows the compound to interact with SERCA2a and modulate calcium signaling pathways.

Propriétés

IUPAC Name |

2-(3-bromophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBMYFIZHRHMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)

![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)

![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)

![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)